Product packaging for 1-Nitropyrene-9,10-oxide(Cat. No.:CAS No. 105596-43-8)

1-Nitropyrene-9,10-oxide

Cat. No.: B009369
CAS No.: 105596-43-8
M. Wt: 263.25 g/mol
InChI Key: LMLNXNLVGAZZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitropyrene-9,10-oxide ( 105596-43-8) is a critical K-region epoxide metabolite of 1-nitropyrene, an environmental pollutant prevalent in diesel engine exhaust . This compound is a primary product of the metabolic ring oxidation pathway mediated by cytochrome P450 enzymes, which transforms 1-nitropyrene into highly electrophilic intermediates . Its significance in research stems from its direct role in the mutagenic and tumorigenic effects of the parent compound. As a reactive epoxide, it can form covalent DNA adducts, a pivotal initiating event in chemical carcinogenesis . Studies in Chinese hamster ovary (CHO) cells demonstrate that this compound exhibits a mutation frequency approximately two times higher than its isomer, 1-nitropyrene-4,5-oxide . The mutations it induces are predominantly base substitutions, specifically A→G and G→A transitions, as well as single-base deletions, consistent with DNA adduct formation at purine sites . Researchers utilize this compound to investigate the specific contributions of ring oxidation to the overall genotoxicity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), providing vital insights into metabolic activation pathways and the mechanisms underlying environmental mutagenesis . It is synthesized via the oxidation of 1-nitropyrene using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMD) . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO3 B009369 1-Nitropyrene-9,10-oxide CAS No. 105596-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105596-43-8

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

6-nitro-3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene

InChI

InChI=1S/C16H9NO3/c18-17(19)11-7-6-9-5-4-8-2-1-3-10-12(8)13(9)14(11)16-15(10)20-16/h1-7,15-16H

InChI Key

LMLNXNLVGAZZPV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C(C=CC(=C53)C=C2)[N+](=O)[O-]

Synonyms

1-nitropyrene-9,10-oxide
1-NP 9,10-oxide
9,10-EDNP
9,10-epoxy-9,10-dihydro-1-nitropyrene

Origin of Product

United States

Synthetic Methodologies and Characterization of 1 Nitropyrene 9,10 Oxide

Chemical Synthesis Pathways for 1-Nitropyrene-9,10-oxide

The generation of this compound is primarily achieved through the oxidation of its precursor, 1-nitropyrene (B107360). Two prominent methods involve the use of a peroxyacid and a dioxirane (B86890) system.

A common and effective method for synthesizing 1-nitropyrene oxides is through the reaction of 1-nitropyrene with meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net This reaction is typically carried out in a solvent such as methylene (B1212753) chloride. researchgate.net The epoxidation process is not entirely selective for the 9,10-position; it results in a mixture of the K-region isomers, this compound and 1-nitropyrene-4,5-oxide (B561001). nih.govresearchgate.net The m-CPBA, a stable and commercially available peroxyacid, delivers an electrophilic oxygen atom to the nucleophilic double bonds of the pyrene (B120774) core in a concerted mechanism. masterorganicchemistry.comlibretexts.org This direct oxidation approach provides a reliable pathway to obtaining the desired epoxide isomers, which then require separation. nih.gov

Dioxiranes, particularly dimethyldioxirane (B1199080) (DMD), serve as powerful and selective oxidizing agents for the epoxidation of polycyclic aromatic hydrocarbons. nih.govresearchgate.net In a typical procedure, 1-nitropyrene adsorbed on silica (B1680970) gel is treated with a solution of dimethyldioxirane. nih.govacs.org This method yields both 1-nitropyrene-4,5-oxide and this compound. nih.gov Research has shown that the oxidation of 1-nitropyrene with DMD produces the 4,5-oxide and 9,10-oxide in a specific ratio of approximately 74:26. nih.govacs.org Interestingly, when 1-nitropyrene is exposed to the gas-phase reaction products of tetramethylethylene (TME) and ozone, the same oxides are formed in a nearly identical ratio (72:28). nih.gov This suggests that DMD, likely formed as an intermediate in the TME/ozone reaction, is the primary oxidizing species responsible for the epoxidation in that system. nih.gov

Table 1: Summary of Synthetic Methodologies

MethodReagent(s)SubstrateKey FindingsReferences
Peroxyacid Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)1-NitropyreneProduces a mixture of 1-nitropyrene-4,5-oxide and this compound. nih.govresearchgate.net
Dioxirane OxidationDimethyldioxirane (DMD)1-Nitropyrene (adsorbed on silica gel)Yields 1-nitropyrene-4,5-oxide and this compound in a ~74:26 ratio. nih.govacs.org

Isolation and Purification Techniques for this compound Isomers

Following the synthesis, which typically yields a mixture of isomers, a multi-step purification process is necessary to isolate pure this compound. nih.govresearchgate.net The initial mixture obtained from the m-CPBA reaction is first concentrated and subjected to silica gel flash chromatography to achieve a partial separation of the 1-nitropyrene-4,5-oxide and this compound isomers from unreacted starting material and byproducts. researchgate.net

For complete separation of the individual isomers, high-performance liquid chromatography (HPLC) is employed. nih.govresearchgate.net This separation is effectively achieved using a C18 reverse-phase column. researchgate.net In a documented procedure, elution with 65% methanol (B129727) at a flow rate of 2 ml/min successfully separated the two isomers, with this compound eluting at 10.5 minutes and 1-nitropyrene-4,5-oxide eluting at 12.0 minutes. researchgate.net

Table 2: Chromatographic Separation Details

TechniqueColumn TypeMobile PhaseElution Details for this compoundReferences
Flash ChromatographySilica GelNot SpecifiedPartial purification of isomer mixture. researchgate.net
HPLCC18 Reverse-Phase65% MethanolElution Time: 10.5 min (at 2 ml/min flow rate). researchgate.net

Spectroscopic and Chromatographic Validation of this compound Structure

The definitive identification and structural confirmation of the isolated this compound rely on a combination of modern analytical techniques. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is not only used for purification but also for initial identification based on retention time. nih.govoup.com Further structural elucidation is accomplished using spectroscopic methods. nih.gov Nuclear magnetic resonance (NMR) and mass spectral analyses are essential for confirming the molecular structure and confirming the presence of the epoxide ring at the 9,10-position. nih.govresearchgate.net Infrared (IR) spectroscopy has also been used to confirm the identity of the synthesized compound. researchgate.net These combined analyses provide unequivocal evidence for the structure and purity of this compound. nih.gov

Table 3: Analytical Validation Techniques

Analytical MethodPurposeReferences
High-Performance Liquid Chromatography (HPLC)Separation and identification by retention time. nih.govresearchgate.netoup.com
Nuclear Magnetic Resonance (NMR)Structural confirmation. nih.govresearchgate.net
Mass Spectrometry (MS)Molecular weight and structural confirmation. nih.gov
Infrared Spectroscopy (IR)Confirmation of functional groups and compound identity. researchgate.net

Metabolic Activation and Biotransformation of 1 Nitropyrene 9,10 Oxide

Enzymatic Formation of 1-Nitropyrene-9,10-oxide from 1-Nitropyrene (B107360)

The initial step in the metabolic activation of 1-nitropyrene is its oxidation, a reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net This process, known as C-oxidation, leads to the formation of arene oxides, including this compound, at the K-region (the C9-C10 double bond). nih.govresearchgate.net

Various cytochrome P450 isoforms have been identified as being involved in the C-oxidation of 1-nitropyrene, with notable differences observed between species. aacrjournals.orgnih.gov In humans, studies using recombinant Vaccinia virus expression systems have shown that CYP3A3 and CYP3A4 are the primary isoforms responsible for the C-oxidation of 1-nitropyrene. nih.gov More recent computational studies have also implicated CYP2A13 and CYP2E1 as important enzyme isoforms in this metabolic process. nih.govresearchgate.net In contrast, research using rat hepatic microsomes has demonstrated that different P450 forms are involved. nih.gov The formation of K-region epoxides, such as this compound, was found to be most significant in microsomes from rats pretreated with phenobarbital (B1680315) or Aroclor 1254. nih.gov

Cytochrome P450 Isoform Species Role in 1-Nitropyrene Oxidation
CYP3A3 / CYP3A4 HumanDemonstrated significant activity in the C-oxidation of 1-nitropyrene, leading to the formation of K-region dihydrodiols. nih.gov
CYP2A13 / CYP2E1 HumanIdentified through molecular dynamics simulations as having high binding affinities for 1-nitropyrene, metabolizing it through epoxidation. nih.govresearchgate.net
Phenobarbital- and Aroclor-inducible CYPs RatShowed the greatest formation of K-region epoxides from 1-nitropyrene. nih.gov

The enzymatic formation of this compound is influenced by environmental and physiological factors, particularly oxygen concentration and the presence of chemical inducers. nih.govnih.gov Studies have shown that the formation of K-region epoxides from 1-nitropyrene increases with rising oxygen tension. nih.gov This suggests that under aerobic conditions, the oxidative pathway is a significant route of metabolism. researchgate.net

Furthermore, exposure to certain chemical agents can induce the expression of specific cytochrome P450 isoforms, thereby enhancing the rate of epoxide formation. Pretreatment of rats with phenobarbital or Aroclor 1254, both known inducers of CYP enzymes, resulted in the highest levels of K-region epoxide formation during in vitro incubations with hepatic microsomes. nih.gov Conversely, the inhibitor 1,2-epoxy-3,3,3-trichloropropane, which blocks epoxide hydrase, leads to an increased concentration of the epoxide metabolites. nih.gov

Condition Effect on Epoxide Formation Research Finding
Increasing Oxygen Tension IncreasedThe formation of K-region epoxides was observed to increase with higher oxygen levels. nih.gov
Phenobarbital Induction IncreasedMicrosomes from phenobarbital-induced rats showed the greatest formation of K-region epoxides. nih.gov
Aroclor 1254 Induction IncreasedAroclor-induced microsomes also demonstrated the highest rates of K-region epoxide formation. nih.gov

Phase I and Phase II Metabolism of this compound

Once formed, this compound undergoes further metabolism through Phase I and Phase II enzymatic reactions. These pathways are generally considered detoxification routes, converting the reactive epoxide into more water-soluble and excretable products.

In a key Phase I metabolic reaction, this compound is hydrated by microsomal epoxide hydrolase to form the corresponding trans-dihydrodiol, specifically trans-9,10-dihydroxy-9,10-dihydro-1-nitropyrene. nih.govnih.gov This enzymatic conversion is a critical detoxification step, as it deactivates the electrophilic epoxide. However, studies across various species, including humans, have indicated that this compound is a poor substrate for epoxide hydrolase compared to its isomer, 1-nitropyrene-4,5-oxide (B561001). aacrjournals.orgresearchgate.net The rate of hydration for the 9,10-oxide is significantly lower, suggesting that this pathway is less efficient for its detoxification. aacrjournals.org

A major Phase II detoxification pathway for this compound is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govacs.org While this compound can react slowly with GSH non-enzymatically, the rate of this conjugation is substantially increased by GSTs. nih.gov Research has shown that specific rat liver GST isoforms, particularly transferases 3-3 and 4-4, exhibit high catalytic activity towards this compound, more so than isoforms 1-1, 2-2, and 7-7. nih.gov This indicates that GSH conjugation is a primary route for the detoxification and subsequent elimination of this compound. nih.gov

The GST-catalyzed reaction between this compound and glutathione results in the formation of two distinct glutathione conjugates. nih.gov These have been identified as 9-(glutathion-S-yl)-10-hydroxy-9,10-dihydro-1-nitropyrene and 10-(glutathion-S-yl)-9-hydroxy-9,10-dihydro-1-nitropyrene. nih.gov These two conjugates are formed in an approximate 2:1 ratio. nih.gov The presence of these specific conjugates has been confirmed in the bile of rats that were administered 1-nitropyrene, providing in vivo evidence for this metabolic pathway. nih.gov

Metabolite Name Abbreviation Parent Compound Metabolic Pathway
9-(glutathion-S-yl)-10-hydroxy-9,10-dihydro-1-nitropyrene-This compoundGlutathione Conjugation
10-(glutathion-S-yl)-9-hydroxy-9,10-dihydro-1-nitropyrene-This compoundGlutathione Conjugation
Catalytic Activity of Specific Transferase Isoforms

The biotransformation of this compound, an electrophilic metabolite of 1-nitropyrene, is significantly influenced by the catalytic activity of phase II transferase enzymes. These enzymes, primarily glutathione transferases (GSTs), play a crucial role in the detoxification of this reactive epoxide by conjugating it with endogenous ligands, thereby facilitating its elimination.

Glutathione Transferase (GST) Isoforms

The conjugation of this compound with glutathione (GSH) occurs slowly non-enzymatically. However, this reaction is substantially accelerated in the presence of glutathione transferases. nih.gov Studies utilizing purified rat liver GST isoforms have demonstrated distinct differences in their catalytic efficiencies towards this compound.

Research has shown that GST isoforms belonging to the Alpha (e.g., 1-1, 2-2) and Pi (e.g., 7-7) classes exhibit lower catalytic activity. In contrast, isoforms from the Mu class, specifically transferases 3-3 and 4-4, display significantly higher catalytic activity in the conjugation of this compound with GSH. nih.gov This indicates a degree of selectivity among GST classes and isoforms for this particular substrate. The primary role of GSTs in the metabolism of polycyclic aromatic hydrocarbon (PAH) epoxides is a well-established detoxification mechanism. acs.orgresearchgate.net

The enzymatic conjugation of this compound results in the formation of two specific glutathione adducts. These have been identified as 9-(glutathion-S-yl)-10-hydroxy-9,10-dihydro-1-nitropyrene and 10-(glutathion-S-yl)-9-hydroxy-9,10-dihydro-1-nitropyrene. nih.gov These two conjugates are formed in an approximate 2:1 ratio. nih.gov The formation of these GSH conjugates represents the principal detoxification pathway for this compound. nih.gov

Table 1: Relative Catalytic Activity of Purified Rat Liver GST Isoforms towards this compound

GST Isoform (Class)Relative Catalytic Activity
3-3 (Mu)Higher
4-4 (Mu)Higher
1-1 (Alpha)Lower
2-2 (Alpha)Lower
7-7 (Pi)Lower
Data sourced from research on purified rat liver glutathione transferases. nih.gov

Table 2: Glutathione Conjugates Formed from this compound

Conjugate ProductFormation Ratio
9-(glutathion-S-yl)-10-hydroxy-9,10-dihydro-1-nitropyrene2
10-(glutathion-S-yl)-9-hydroxy-9,10-dihydro-1-nitropyrene1
Data sourced from in vitro reaction analysis. nih.gov

Sulfotransferase (SULT) Isoforms

The role of sulfotransferases in the direct metabolism of this compound is less defined. However, SULTs are recognized as important phase II enzymes that catalyze the sulfation of a wide array of xenobiotics, including metabolites of other PAHs. acs.org For the parent compound, 1-nitropyrene, it has been noted that human sulfotransferase 1A1 can enhance its mutagenic potency, suggesting a role for sulfation in the bioactivation of nitropyrenes. nih.gov This raises the possibility that SULT isoforms could also act on oxidized metabolites like this compound, although specific research on this interaction is limited.

Molecular Mechanisms of Dna Adduct Formation by 1 Nitropyrene 9,10 Oxide

Direct Interaction of 1-Nitropyrene-9,10-oxide with Nucleic Acids

This compound, as a reactive epoxide, can directly bind to the nucleophilic centers within the DNA molecule without prior metabolic conversion of the nitro group. This direct interaction is a key pathway for its genotoxic effects. The primary targets for this electrophilic attack are the purine (B94841) bases, guanine (B1146940) and adenine (B156593).

Adduct Formation with Guanine Residues

Research has consistently shown that this compound preferentially forms adducts with guanine residues in DNA. researchgate.netkoreascience.krresearchgate.net The epoxide ring of this compound is susceptible to nucleophilic attack by the electron-rich centers in the guanine base. This interaction leads to the formation of covalent adducts, which can cause distortions in the DNA helix and lead to base substitution mutations, most frequently G→A transitions and G→T transversions. koreascience.kr Studies using Chinese hamster ovary (CHO) cells have demonstrated that treatment with this compound results in mutations predominantly at guanine sites. researchgate.netkoreascience.kr Sequence-specific hot spots for these mutations have been identified, with 5'-GA sequences being common targets. koreascience.krresearchgate.net

Table 1: Guanine-Related Mutations Induced by this compound
Mutation TypeObserved Frequency/PatternExperimental System
G→A transition8/27 of base substitutionsCHO hprt gene researchgate.netkoreascience.kr
G→T transversionObservedsupF gene in human XP-A fibroblasts koreascience.kr
G→C transversionObservedsupF gene in human XP-A fibroblasts koreascience.kr

Adduct Formation with Adenine Residues

In addition to guanine, adenine residues are also targets for adduction by this compound, though generally to a lesser extent than guanine. researchgate.net The interaction with adenine also proceeds via nucleophilic attack from the adenine base on the electrophilic epoxide ring. This binding can lead to specific mutational signatures, such as A→G transitions. researchgate.netkoreascience.kr Studies have identified sequence-specific hot spots for mutations at adenine sites, particularly at 5'-CAC sequences. koreascience.krresearchgate.net

Table 2: Adenine-Related Mutations Induced by this compound
Mutation TypeObserved Frequency/PatternExperimental System
A→G transition11/27 of base substitutionsCHO hprt gene researchgate.netkoreascience.kr
Mutations at 5'-CAC sequencesIdentified as a sequence-specific hot spotsupF gene in human XP-A fibroblasts koreascience.krresearchgate.net

Electrophilicity and DNA Binding Propensity

The chemical structure of this compound, featuring a strained epoxide ring, confers a significant electrophilic character to the molecule. ontosight.ai This electrophilicity is the driving force behind its reactivity towards nucleophilic sites in DNA. acs.org The epoxide ring can be opened through an attack by the nitrogen and oxygen atoms of the DNA bases, leading to the formation of a stable covalent bond. ontosight.ai This propensity for DNA binding is a critical factor in its mutagenicity. nih.gov The formation of these bulky adducts can interfere with DNA replication and repair processes, ultimately leading to mutations. koreascience.kr

Influence of Nitroreduction on DNA Adduct Profiles

While this compound can react directly with DNA, its metabolic transformation, specifically the reduction of the nitro group, can significantly enhance its DNA binding capacity and alter the types of adducts formed.

Role of Nitroreductases (e.g., Xanthine (B1682287) Oxidase) in DNA Binding Enhancement

Nitroreductases are enzymes capable of reducing the nitro group of nitroaromatic compounds. tokushima-u.ac.jp Xanthine oxidase is a notable mammalian nitroreductase that has been shown to play a crucial role in the metabolic activation of 1-nitropyrene (B107360) and its metabolites. nih.govnih.gov When this compound is incubated with DNA in the presence of xanthine oxidase, a significant increase in DNA binding is observed. nih.govresearchgate.net This enhancement is due to the reduction of the nitro group to a nitroso and subsequently to a highly reactive N-hydroxyamino intermediate. researchgate.net This intermediate is a potent electrophile that readily reacts with DNA. researchgate.net This dual pathway of activation, involving both the epoxide ring and the nitro-reduced functional group, leads to a more complex and potentially more mutagenic profile of DNA adducts. nih.govtandfonline.com

Identification of Nitroreduction-Derived DNA Adducts (e.g., N-(deoxyguanosin-8-yl)-1-aminopyrene)

The nitroreduction of this compound leads to the formation of specific DNA adducts that are not typically formed through the direct reaction of the epoxide alone. nih.govtandfonline.com The most prominent of these is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). nih.govtandfonline.com This adduct is formed when the N-hydroxyamino intermediate, generated by nitroreductases, attacks the C8 position of guanine. researchgate.net The formation of dG-C8-AP has been confirmed in vitro in incubations of this compound with calf thymus DNA and xanthine oxidase. nih.govtandfonline.com Furthermore, dG-C8-AP has also been detected in Chinese hamster ovary cells that were incubated with this compound, indicating that this metabolic activation pathway is relevant in a cellular context. tandfonline.comnih.govresearchgate.net

Table 3: DNA Adducts Derived from Nitroreduction of this compound
Adduct NameAbbreviationSite of FormationExperimental Evidence
N-(deoxyguanosin-8-yl)-1-aminopyrenedG-C8-APC8 of GuanineFormed in incubations with calf thymus DNA and xanthine oxidase; detected in CHO cells treated with this compound. nih.govtandfonline.comnih.govresearchgate.net

Genotoxic Impact of 1 Nitropyrene 9,10 Oxide: Mutation Spectra and Mechanisms

Induction of Sequence-Specific DNA Mutations

1-Nitropyrene-9,10-oxide, an oxidative metabolite of 1-nitropyrene (B107360), has been shown to induce DNA mutations that are not randomly distributed but occur at specific sequences within the DNA. nih.govbmbreports.org Research indicates that this compound creates mutational hotspots, suggesting that the local DNA sequence influences the likelihood of adduct formation and subsequent mutation. nih.govbmbreports.org These sequence-specific mutations are observed at both guanine (B1146940) and adenine (B156593) bases. nih.govbmbreports.org

Studies analyzing the mutation spectra of this compound have revealed that a majority of base substitution mutations occur at guanine sites. nih.govbmbreports.org A common sequence-specific hotspot for these mutations has been identified as the 5'-GA sequence. nih.govbmbreports.org This specificity suggests that guanine bases within this particular dinucleotide context are highly susceptible to modification by this compound, leading to an increased frequency of mutations at these locations. nih.govbmbreports.org

In addition to guanine sites, this compound also induces mutations at adenine bases in a sequence-specific manner. nih.govbmbreports.org A specific hotspot for mutations at adenine sites has been identified in the 5'-CAC sequence. nih.govbmbreports.org The existence of hotspots at both purine (B94841) bases (guanine and adenine) highlights the compound's ability to form adducts at different sites, with the surrounding nucleotide sequence playing a crucial role in directing this activity. nih.govbmbreports.orgnih.gov

Characterization of Base Substitution Mutations

Base substitution mutations are a significant component of the mutagenic profile of this compound. These mutations involve the replacement of one nucleotide base with another and are categorized as either transitions (purine for purine, or pyrimidine (B1678525) for pyrimidine) or transversions (purine for pyrimidine, or vice versa).

In studies conducted on the supF gene in human fibroblasts, G→A transitions and G→T transversions were observed as a result of exposure to this compound. nih.govbmbreports.org Similarly, research on the hprt gene in Chinese hamster ovary (CHO) cells also identified G→A transitions as a predominant type of base substitution, accounting for 8 out of 27 base substitution mutations observed. nih.govresearchgate.netkoreascience.kr The most common base substitutions induced by the compound were G:C → A:T transitions. bmbreports.org

This compound also induces A→G transitions and G→C transversions. nih.govbmbreports.org In the supF gene, A:T → G:C transitions accounted for 10% of all mutations. bmbreports.org Analysis of the hprt gene in CHO cells showed that A→G transitions were the most predominant base substitution, making up 11 of the 27 observed base substitutions. nih.govresearchgate.netkoreascience.kr

Table 1: Spectrum of Base Substitution Mutations Induced by this compound

Gene Target Cell Type Mutation Type Frequency
hprt CHO Cells A→G Transition 11/27
hprt CHO Cells G→A Transition 8/27
supF Human Fibroblasts G→A Transition Common
supF Human Fibroblasts G→T Transversion Observed
supF Human Fibroblasts G→C Transversion Observed

Analysis of Deletion and Frameshift Mutations

Beyond base substitutions, this compound is also capable of inducing frameshift mutations, which involve the insertion or deletion of nucleotides. In a study using a shuttle vector assay in human cells, frameshift mutations accounted for 23% of all mutations induced by this compound. bmbreports.org The majority of these frameshift events were deletions, with a prevalence of larger deletions spanning more than two nucleotides. bmbreports.org

In a separate analysis focusing on the hprt gene of CHO cells, the mutation spectrum for this compound included one-base deletions (15 out of 50 total mutations) and exon deletions (8 out of 50 total mutations). nih.govresearchgate.netkoreascience.kr These deletions may arise from adduct-induced misalignment of the DNA template and slippage during the replication process. bmbreports.org Additionally, tandem mutations, such as 5'-CC → 5'-TT and 5'-CC → 5'-AA, were also uniquely observed in mutants treated with this compound. bmbreports.org

Table 2: Frequency of Mutation Types in the hprt Gene (CHO Cells)

Mutation Type Number of Mutations Percentage of Total (n=50)
Base Substitutions 27 54%
One-Base Deletions 15 30%

Table 3: Mentioned Chemical Compounds

Compound Name
1-Nitropyrene
This compound
1-Nitropyrene-4,5-oxide (B561001)
Guanine

Comparative Mutagenicity Studies with Isomeric Nitropyrene Oxides (e.g., 1-Nitropyrene-4,5-oxide)

The genotoxicity of nitropyrene oxides, which are oxidative metabolites of 1-nitropyrene, varies between isomers. Comparative studies, particularly between this compound and 1-nitropyrene-4,5-oxide, reveal significant differences in their ability to induce mutations in bacterial assay systems.

Research has demonstrated that 1-nitropyrene-4,5-oxide is a more potent mutagen than this compound. In studies using Salmonella typhimurium strain TA98, both K-region oxides exhibit mutagenic activity without external metabolic activation (S9). However, the total mutagenicity of this compound was consistently lower than that of its 4,5-oxide isomer nih.gov.

Table 1: Comparative Mutagenicity of 1-Nitropyrene Oxides in Salmonella typhimurium Strains

CompoundStrainKey Enzyme DeficiencyRelative Mutagenic Potency
1-Nitropyrene-4,5-oxideTA98None (Wild-type for comparison)High
This compoundTA98None (Wild-type for comparison)Moderate (Lower than 4,5-oxide) nih.gov
1-Nitropyrene-4,5-oxideTA98NR'Classical' NitroreductaseReduced nih.gov
This compoundTA98NR'Classical' NitroreductaseSignificantly Reduced nih.gov
1-Nitropyrene-4,5-oxideTA98/1,8-DNP6O-acetyltransferase (Esterificase)Slightly Decreased nih.gov
This compoundTA98/1,8-DNP6O-acetyltransferase (Esterificase)Slightly Decreased nih.gov

The observed differences in mutagenic potency between this compound and 1-nitropyrene-4,5-oxide are attributed to several mechanistic factors, primarily related to their metabolic activation and subsequent interaction with cellular systems.

Metabolic Activation and Detoxification Rates: The mutagenicity of both oxides is significantly influenced by cellular enzymes. The reduced activity in nitroreductase-deficient and acetylase-deficient bacterial strains suggests that both isomers undergo further metabolic activation to exert their full mutagenic potential. The differential potency may arise from variations in the efficiency with which these isomers are processed by activating enzymes (nitroreductases and O-acetyltransferases) versus detoxification enzymes (e.g., epoxide hydrolase). The formation of trans-dihydrodiols from the oxides is a detoxification step, and the rate of this hydration could differ between the two isomers, thus influencing their intracellular residence time and probability of reacting with DNA nih.gov.

DNA Adduct Formation and Repair: Although both are K-region epoxides, the stereochemistry of this compound and 1-nitropyrene-4,5-oxide differs. This structural difference can affect the nature of the DNA adducts they form. It is proposed that the adducts formed by the more potent 4,5-oxide may be more resistant to cellular DNA repair mechanisms. Conversely, the adducts from the 9,10-oxide might be more readily recognized and removed by DNA repair enzymes. Studies on the parent compound, 1-nitropyrene, have shown that it can induce oxidative DNA damage and that cellular repair enzymes play a crucial role in mitigating this effect nih.govresearchgate.net. It is plausible that the efficiency of these repair systems varies for the damage induced by the different oxide isomers, contributing to their differential mutagenicity.

Recombinogenic Activity in Model Organisms (e.g., Saccharomyces cerevisiae)

The ability of a compound to induce mitotic recombination is a key aspect of its genotoxic profile. Studies investigating the recombinogenic activity of nitropyrenes in the yeast Saccharomyces cerevisiae have yielded complex results, primarily focusing on the parent compound, 1-nitropyrene.

Early research reported an apparent lack of recombinogenic activity for nitropyrenes in yeast jst.go.jpwho.int. Subsequent studies clarified this observation, suggesting that the inactivity of 1-nitropyrene was due to a deficiency in a functional nitroreductase enzyme in the yeast strains used who.int. This finding is critical, as it indicates that the metabolic activation of the parent compound via nitroreduction is a prerequisite for this specific genotoxic endpoint in yeast.

More recent investigations have demonstrated that 1-nitropyrene, the parent compound, can indeed be a potent inducer of mitotic recombination in S. cerevisiae, leading to gene conversions and crossovers jst.go.jp. This suggests that under appropriate conditions or in specific strains, the necessary metabolic activation can occur.

However, there is a lack of specific studies directly examining the recombinogenic activity of the metabolite This compound in Saccharomyces cerevisiae. As the oxides are already products of oxidative metabolism, their activity might not be dependent on the same nitroreductase pathways as the parent compound. Nevertheless, without direct experimental evidence, their capacity to induce mitotic recombination in this model organism remains uncharacterized.

Computational Chemistry and Structure Activity Relationship Studies

Theoretical Approaches to Predicting Reactivity and DNA Binding Propensity

Theoretical methods, such as quantum chemical calculations, are employed to predict the reactivity of 1-nitropyrene-9,10-oxide. scienceopen.com Density functional theory (DFT) is a common method used to calculate the electronic structure and properties of molecules, which in turn helps in understanding their chemical behavior. scienceopen.comtandfonline.com These calculations can predict the ease of reduction of the nitro group and the reactivity of the epoxide ring, both of which are crucial for its mutagenic activity. acs.orgontosight.ai

The propensity of this compound to bind to DNA is a key factor in its carcinogenicity. ontosight.ai Computational models can simulate the interaction between the epoxide and DNA bases. These simulations help identify the most likely sites of adduction and the stability of the resulting DNA adducts. The formation of covalent bonds between the epoxide ring and nucleophilic sites on DNA bases, such as the N7 or C8 positions of guanine (B1146940), is a critical step in the initiation of mutagenesis. acs.org Studies have shown that the epoxide metabolites of PAHs are a major source of their mutagenicity due to the formation of these DNA adducts. nih.gov

Recent research has utilized molecular dynamics simulations and density functional theory to investigate the metabolic mechanism of 1-nitropyrene (B107360) (1-NP), the precursor to this compound. nih.govacs.org These studies indicate that epoxidation is a more feasible metabolic pathway than hydroxylation, with 9,10-epoxide-1-nitropyrene being a major product. nih.govacs.org The increased electrophilicity of the epoxide metabolites enhances their ability to bind to DNA, thereby increasing their mutagenic potential. nih.gov

Electronic Structure and Molecular Geometry in Relation to Epoxide Activity

The electronic structure and molecular geometry of this compound are intrinsically linked to its reactivity, particularly the activity of the epoxide ring. ontosight.ai The presence of the electron-withdrawing nitro group influences the electron distribution across the pyrene (B120774) ring system. This, in turn, affects the reactivity of the epoxide.

The orientation of the nitro group relative to the plane of the aromatic rings is a significant structural feature. scielo.brresearchgate.net Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are generally classified into two types based on this orientation. researchgate.net Type I nitro-PAHs have the nitro group perpendicular or nearly perpendicular to the aromatic ring, while in Type II, it is parallel or nearly parallel. researchgate.net This orientation impacts the electronic communication between the nitro group and the aromatic system, which can influence the stability and reactivity of the epoxide. For instance, quantum chemical calculations have been used to study the effect of H-bonding on the rotation of the nitro group in 1-nitropyrene, which can be prevented in protic solvents. researchgate.net

Computational studies have shown that the formation of 9,10-epoxide-1-nitropyrene is a significant metabolic outcome. nih.govacs.org Analysis of the electrostatic surface potential of this molecule reveals an increase in positive charge density, indicating heightened electrophilicity. nih.gov This enhanced electrophilicity makes the epoxide more susceptible to nucleophilic attack by DNA, a key step in its mutagenic action. nih.gov

Correlation of Electrochemical Reduction Potentials with Mutagenic Potential

A significant correlation has been observed between the electrochemical reduction potentials of nitro-PAHs and their direct-acting mutagenicity. scielo.brnih.gov The first half-wave reduction potential is a measure of the energy required to reduce the nitro group. researchgate.net A less negative reduction potential indicates that the nitro group is more easily reduced, which often correlates with higher mutagenic activity. scielo.brresearchgate.net

This correlation is particularly strong for structurally similar compounds. nih.gov For example, studies have shown that for a series of nitro-PAHs, the order of decreasing direct-acting mutagenicity corresponds to the order of their first half-wave reduction potentials becoming more negative. scielo.brresearchgate.net This relationship is attributed to the fact that the metabolic activation of many nitro-PAHs involves the reduction of the nitro group to a reactive N-hydroxyamino intermediate. cuni.cz

The orientation of the nitro group also plays a role in the electrochemical properties. nih.gov Nitro-PAHs with a nitro group oriented perpendicular to the aromatic system tend to have a higher (more negative) first half-wave reduction potential compared to isomers with a parallel orientation. nih.gov It has also been noted that dinitro-PAHs generally have a lower (less negative) first half-wave reduction potential than their mononitro counterparts due to the electron-withdrawing nature of the second nitro group. nih.gov

The following table presents the half-wave reduction potentials for several nitro-PAHs, illustrating the relationship between a less negative potential and higher mutagenic activity.

CompoundFirst Half-Wave Reduction Potential (V)Relative Mutagenicity
3-Nitrofluoranthene-0.51Very High
1-Nitropyrene-0.61High
6-Nitrochrysene-0.64Moderate
9-Nitroanthracene-0.84Low
Data sourced from a study by Lopes et al. scielo.brresearchgate.net

This data supports the principle that both the first reduction potential and the orientation of the nitro substituent are crucial electronic and structural features for correlating with the direct-acting mutagenicity of nitro-PAHs. scielo.br

Advanced Analytical Methodologies for 1 Nitropyrene 9,10 Oxide and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of 1-nitropyrene-9,10-oxide and its various metabolites from complex biological matrices. nih.govnih.gov This technique offers high resolution and sensitivity, which are essential for distinguishing between structurally similar isomers and for detecting the low concentrations typically found in biological samples. nih.gov

Several HPLC-based methods have been developed and refined for this purpose. For instance, HPLC coupled with fluorescence detection is a common approach. nih.gov This method often involves an on-line reduction step, where the nitro group of the compounds is converted to a highly fluorescent amino group, significantly enhancing detection sensitivity. nih.gov A developed HPLC system using a zinc column for on-line reduction has demonstrated detection limits in the femtomole range for 1-nitropyrene (B107360) and some of its metabolites. nih.gov

Furthermore, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides an even higher degree of specificity and sensitivity for the analysis of 1-nitropyrene metabolites, such as various hydroxylated and N-acetylated forms, in human urine. researchgate.netcore.ac.uk This method involves enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction for sample cleanup and concentration before injection into the LC-MS/MS system. researchgate.net

Table 1: HPLC-Based Analytical Methods for 1-Nitropyrene and its Metabolites

Analytical MethodDetectorKey FeaturesApplication
HPLC with Fluorescence DetectionFluorescenceOn-line reduction with a zinc column enhances sensitivity. nih.govDetermination of 1-nitropyrene, 1-nitrosopyrene (B1218456), 1-aminopyrene, and N-acetylaminopyrene in biological incubation mixtures. nih.gov
HPLC with Chemiluminescence DetectionChemiluminescenceProvides high sensitivity for nitrated polycyclic aromatic hydrocarbons. mdpi.comAnalysis of 1-nitropyrene metabolites. mdpi.com
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)Tandem Mass SpectrometryHigh specificity and sensitivity for complex biological matrices like urine. researchgate.netIdentification and quantification of urinary metabolites such as hydroxy-1-nitropyrenes and hydroxy-N-acetyl-1-aminopyrenes. researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

While HPLC is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of this compound and its metabolites. frontiersin.orghealtheffects.org

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound. healtheffects.org When coupled with a chromatographic system like Gas Chromatography (GC) or HPLC, MS can distinguish between different metabolites and provide clues about their chemical structure. healtheffects.org Tandem MS (MS/MS) further enhances structural analysis by allowing for the fragmentation of selected ions, yielding detailed structural information. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed, atom-level structural information. frontiersin.orgunl.edu While MS can be limited in distinguishing between isomers, NMR can precisely determine the connectivity of atoms within a molecule. frontiersin.org However, NMR's lower sensitivity compared to MS means that it often requires larger sample amounts or the use of specialized techniques and instrumentation to analyze the trace amounts of metabolites found in biological samples. unl.edu

The integration of MS and NMR data provides a powerful strategy for confident compound identification, overcoming the limitations of each individual technique. frontiersin.org

Biological Assays for Mutagenicity and DNA Damage Assessment

Biological assays are critical for assessing the mutagenic potential of this compound and understanding its capacity to induce DNA damage.

Shuttle Vector Assays in Mammalian Cells

Shuttle vector assays are employed to study the mutation spectra induced by chemical mutagens in mammalian cells. nih.gov In studies involving this compound, these assays have been used to determine the types and frequencies of mutations in a reporter gene, such as the supF gene, within human cells. nih.govbmbreports.org Research has shown that this compound induces a higher mutation frequency compared to its isomer, 1-nitropyrene-4,5-oxide (B561001). nih.govbmbreports.org The primary types of base substitutions observed with this compound are G→A and G→T transitions and transversions, as well as A→G transitions. nih.govbmbreports.org These mutations predominantly occur at guanine (B1146940) and adenine (B156593) sites, with specific sequence hot spots identified. nih.govbmbreports.org

Table 2: Mutation Frequencies and Types Induced by 1-Nitropyrene Oxides in Human XP-A Fibroblasts (supF gene)

CompoundRelative Mutation FrequencyPredominant Base Substitutions
This compound2-3 times higher than 4,5-oxide nih.govbmbreports.orgG→A, G→T, A→G, G→C nih.govbmbreports.org
1-Nitropyrene-4,5-oxide-G→A, G→C, G→T nih.govbmbreports.org

hprt Gene Mutation Assays in Chinese Hamster Ovary Cells

The hypoxanthine-guanine phosphoribosyltransferase (hprt) gene mutation assay in Chinese Hamster Ovary (CHO) cells is another valuable tool for investigating the mutagenicity of this compound. researchgate.netresearchgate.net This assay determines the mutation spectrum within the coding region of the hprt gene. researchgate.net Studies have revealed that this compound is more mutagenic than 1-nitropyrene-4,5-oxide in CHO cells. researchgate.netkoreascience.kr The types of mutations induced include base substitutions, single-base deletions, and exon deletions. researchgate.netkoreascience.kr For this compound, the predominant base substitutions are A→G and G→A transitions. researchgate.netkoreascience.kr

Table 3: Mutational Spectrum of 1-Nitropyrene Oxides in the hprt Gene of CHO Cells

CompoundMutation Frequency ComparisonTypes of Mutations ObservedPredominant Base Substitutions
This compound2-times higher than 4,5-oxide researchgate.netkoreascience.krBase substitutions, one-base deletions, exon deletions researchgate.netkoreascience.krA→G and G→A transitions researchgate.netkoreascience.kr
1-Nitropyrene-4,5-oxide-Base substitutions, one-base deletions, exon deletions researchgate.netkoreascience.krA→G and G→A transitions researchgate.net

Microbial Mutagenicity Assays (e.g., Salmonella typhimurium)

Microbial mutagenicity assays, particularly the Salmonella typhimurium (Ames) test, are widely used for screening the mutagenic potential of chemical compounds. researchgate.net this compound has been shown to be a potent mutagen in various Salmonella typhimurium strains, such as TA98. nih.govresearchgate.net The mutagenic activity of 1-nitropyrene metabolites, including the oxides, can be evaluated with and without the addition of an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism. nih.gov These assays have demonstrated that this compound is a direct-acting mutagen. researchgate.net

Environmental Transformations and Atmospheric Chemistry Relevant to 1 Nitropyrene 9,10 Oxide Precursors

Oxidative Formation of 1-Nitropyrene-9,10-oxide in Simulated Environmental Systems

The transformation of 1-nitropyrene (B107360) into its epoxide derivatives, including this compound, has been investigated under simulated environmental conditions. These studies provide insight into the potential pathways of its formation in the atmosphere.

In laboratory experiments, the oxidation of 1-nitropyrene adsorbed on silica (B1680970) gel has been studied using different oxidizing agents. When dimethyldioxirane (B1199080) (DMD) was used as the oxidant, it resulted in the formation of two epoxide products: 1-nitropyrene-4,5-oxide (B561001) and this compound. nih.govacs.orgacs.org The ratio of these two isomers was found to be approximately 74:26. nih.govacs.orgacs.org

To simulate atmospheric conditions more closely, another experiment exposed 1-nitropyrene adsorbed on silica to the gas-phase products of the reaction between tetramethylethylene (TME) and ozone at -40°C. nih.govacs.orgacs.org This experiment also yielded 1-nitropyrene-4,5-oxide and this compound, in a remarkably similar ratio of 72:28. nih.govacs.orgacs.org The consistency in the product ratios between these two different experimental setups suggests a common reactive species is responsible for the epoxidation. nih.govacs.orgacs.org

It has been proposed that the ozonolysis of TME in the gas phase produces a carbonyl oxide, which can then cyclize to form DMD. nih.govacs.orgacs.org This DMD is believed to be the key oxidant responsible for the formation of the 1-nitropyrene oxides in the TME/ozone experiment. nih.govacs.orgacs.org This hypothesis is further supported by the observation that exposing 1-nitropyrene to ozone alone does not lead to the formation of these oxides. nih.govacs.orgacs.org

Table 1: Product Distribution from the Oxidation of 1-Nitropyrene in Simulated Systems

Oxidizing System 1-Nitropyrene-4,5-oxide (%) This compound (%) Reference
Dimethyldioxirane (DMD) on silica gel 74 26 nih.govacs.orgacs.org
Tetramethylethylene (TME)/Ozone gas-phase products on silica gel 72 28 nih.govacs.orgacs.org

Atmospheric Production Mechanisms of 1-Nitropyrene Precursors

1-Nitropyrene, the direct precursor to this compound, is a prevalent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) in the environment. iarc.fr It can be directly emitted from combustion sources or formed in the atmosphere through chemical reactions of its parent compound, pyrene (B120774). nih.govaaqr.org

The atmospheric formation of nitro-PAHs, including 1-nitropyrene, involves reactions between PAHs and various atmospheric oxidants. aaqr.org The primary mechanisms involve reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃), often in the presence of nitrogen oxides (NOₓ). nih.govaaqr.orgrsc.org

During the daytime, the dominant process for the transformation of gas-phase PAHs is initiated by OH radicals, which are formed via the photolysis of ozone. aaqr.orgrsc.org The reaction of pyrene with OH radicals in the presence of nitrogen dioxide (NO₂) can lead to the formation of nitropyrene isomers. acs.org Specifically, the gas-phase reaction of pyrene with OH radicals is a known pathway to the formation of 2-nitropyrene. acs.orgacs.org

At night, in the absence of sunlight, the concentration of OH radicals diminishes, and reactions initiated by the nitrate radical (NO₃) become more significant. rsc.org Heterogeneous reactions of pyrene on particulate matter with N₂O₅, a source of NO₃ radicals, can also lead to the formation of 1-nitropyrene. acs.org

Ozone can also react with PAHs, although for some PAHs, heterogeneous reactions with ozone have been shown to be more significant than gas-phase reactions. rsc.org The ozonolysis of pyrene can lead to various oxygenated products. rsc.orgtandfonline.com

The specific isomer of nitropyrene formed can depend on the reaction conditions. For instance, gas-phase reactions of pyrene with OH or NO₃ radicals tend to produce 2-nitropyrene, while heterogeneous reactions with N₂O₅ can yield 1-nitropyrene as a major product. acs.org

Table 2: Key Atmospheric Reactions Leading to Nitropyrene Formation

Reactants Reaction Phase Primary Nitropyrene Isomer(s) Typical Conditions Reference
Pyrene + OH + NO₂ Gas 2-Nitropyrene Daytime acs.orgacs.org
Pyrene + NO₃ Gas 2-Nitrofluoranthene (from fluoranthene), implies similar pathway for pyrene Nighttime acs.org
Pyrene (particulate) + N₂O₅ Heterogeneous 1-Nitropyrene Nighttime acs.org
Pyrene + NO₂ (with photoirradiation) Heterogeneous 1-Nitropyrene - researchgate.net

Q & A

What experimental methodologies are recommended for synthesizing 1-nitropyrene-9,10-oxide, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is synthesized via oxidative metabolism of 1-nitropyrene using cytochrome P450 enzymes or chemical oxidation. Key steps include:

  • Microsomal activation : Incubate 1-nitropyrene with liver microsomes (e.g., from rats or humans) in the presence of NADPH to generate this compound .
  • Chemical synthesis : Optimize pH (8.6–8.8) and use controlled amounts of oxidizing agents like hypochlorite (e.g., Clorox) to avoid over-oxidation and byproducts .
  • Purification : Employ HPLC with reverse-phase C18 columns and UV detection (254 nm) to isolate the oxide from intermediates like dihydrodiols or phenols .

How can researchers resolve discrepancies in mutagenicity data for this compound across different cell lines?

Advanced Research Focus
Conflicting mutagenicity results (e.g., in Salmonella typhimurium vs. mammalian cells) arise from metabolic and repair pathway variations:

  • Metabolic activation : Use S9 liver fractions to simulate mammalian metabolism in bacterial assays. This compound exhibits direct mutagenicity in S. typhimurium TA98 without S9, but requires metabolic activation in mammalian cells like Chinese hamster ovary (CHO) .
  • DNA repair analysis : Compare mutation spectra (e.g., hprt gene deletions in CHO cells) to identify repair inefficiencies. For example, GC→TA transversions dominate in repair-deficient systems .
  • Cross-species validation : Test in human hepatoma HepG2 cells to assess relevance to human carcinogenesis .

What are the dominant metabolic pathways of this compound in mammalian systems, and how do they influence toxicity?

Advanced Research Focus
The compound undergoes competing oxidative and conjugative transformations:

  • Hydrolysis : Epoxide hydrolase converts it to 9,10-dihydrodiol, reducing electrophilic reactivity but forming DNA-adduct precursors .
  • Glutathione (GSH) conjugation : GSH transferases produce conjugates excreted in bile. In rats, 10.4% of biliary metabolites are GSH-1-nitropyrene-9,10-oxide adducts, which pancreatic gamma-glutamyltransferase further degrades to cysteinylglycine and cysteine derivatives .
  • Beta-lyase reactivation : Intestinal microbiota (e.g., Peptostreptococcus magnus) cleave cysteine conjugates, regenerating reactive intermediates that may re-enter systemic circulation .

How should researchers design assays to quantify DNA adducts formed by this compound?

Basic Research Focus
Key methodological considerations include:

  • Adduct detection : Use 32^{32}P-postlabeling or LC-MS/MS to identify major adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene .
  • Dose-response calibration : Administer this compound at 0.1–10 μM in cell cultures and compare adduct levels to oxidative stress markers (e.g., 8-OHdG) .
  • Enzymatic inhibition : Co-treat with epoxide hydrolase inhibitors (e.g., trichloropropene oxide) to isolate adducts specific to the oxide vs. dihydrodiol pathways .

What analytical techniques are optimal for detecting this compound and its metabolites in environmental or biological samples?

Basic Research Focus
Prioritize sensitivity and specificity:

  • HPLC-UV/FLD : Separate metabolites using gradient elution (acetonitrile/water) and quantify via fluorescence detection (ex: 340 nm, em: 380 nm) .
  • GC-MS : Derivatize polar metabolites (e.g., dihydrodiols) with BSTFA for volatility. Monitor m/z 283 (molecular ion of silylated 9,10-dihydrodiol) .
  • Immunoassays : Develop polyclonal antibodies against this compound-DNA adducts for high-throughput screening in epidemiological studies .

How do conflicting data on the carcinogenicity of this compound inform risk assessment models?

Advanced Research Focus
Discrepancies arise from exposure routes and model systems:

  • Inhalation vs. oral exposure : Biliary excretion of GSH conjugates reduces systemic bioavailability in oral studies, whereas inhalation bypasses first-pass metabolism, increasing lung DNA damage .
  • Species-specific differences : Rats show higher intestinal beta-lyase activity than humans, potentially overestimating reactivation risks .
  • Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to reconcile high-dose rodent data with low-dose human exposure scenarios .

What strategies mitigate oxidative DNA damage induced by this compound in experimental systems?

Advanced Research Focus
Intervention approaches include:

  • Antioxidant co-treatment : N-acetylcysteine (NAC) scavenges reactive oxygen species (ROS), reducing 8-OHdG levels by 40–60% in CHO cells .
  • DNA repair enhancement : Overexpress OGG1 (8-oxoguanine glycosylase) to excise oxidative lesions .
  • Epoxide hydrolase induction : Pretreat with phenobarbital to accelerate detoxification of this compound .

How stable is this compound under varying storage conditions, and what preservation methods ensure integrity?

Basic Research Focus
Stability depends on temperature and solvent:

  • Short-term storage : Dissolve in DMSO at -20°C for <1 week to prevent hydrolysis.
  • Long-term stability : Lyophilize and store under argon at -80°C; avoid aqueous buffers (pH >7) to minimize dihydrodiol formation .
  • Quality control : Monitor purity via HPLC every 6 months; degradation >5% warrants re-synthesis .

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